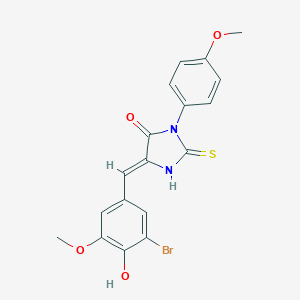
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BMHBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies related to cancer cell growth inhibition, apoptosis induction, and reactive oxygen species scavenging. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is to further explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. It has anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesemethoden
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using different methods. One of the most common methods is the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol, and the product is obtained after purification using column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C18H15BrN2O4S |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O4S/c1-24-12-5-3-11(4-6-12)21-17(23)14(20-18(21)26)8-10-7-13(19)16(22)15(9-10)25-2/h3-9,22H,1-2H3,(H,20,26)/b14-8- |
InChI-Schlüssel |
BBFQSBFWIUYMPP-ZSOIEALJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306919.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306920.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306921.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306923.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306925.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306927.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306928.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306929.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306933.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306934.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)
![5-Benzylidene-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306938.png)

![(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306941.png)